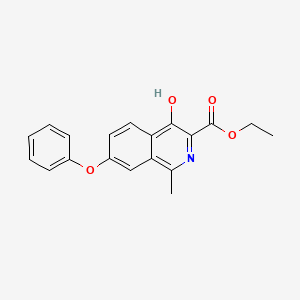

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTYMWYIYDDGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C2C=C(C=CC2=C1O)OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Significance of Ethyl 4-Hydroxy-1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate

Molecular Architecture and Pharmacological Relevance

The compound’s structure comprises an isoquinoline core substituted with phenoxy, methyl, hydroxy, and ethyl carboxylate groups. Its planar aromatic system facilitates binding to metalloenzymes, while the carboxylate moiety enhances solubility for oral bioavailability. The hydroxyl group at position 4 is critical for hydrogen bonding with target proteins, as confirmed by X-ray crystallography in analogous compounds.

Synthetic Routes to this compound

Tandem Cyclization-Oxidation from Ethyl 1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate

Patent US20200299242A1 outlines a two-step bromination-hydroxylation sequence:

Bromination with N-Bromosuccinimide

Ethyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 80°C for 6–7 hours. The reaction achieves 85–90% conversion, with regioselectivity controlled by the electron-donating phenoxy group.

Table 1: Bromination Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS Equivalents | 1.2–1.5 eq | <1.2 eq: Incomplete reaction; >1.5 eq: Overbromination |

| Temperature | 78–82°C | Lower temps favor mono-bromination |

| Solvent | CCl₄ | Non-polar solvent minimizes side reactions |

Hydroxylation via Hydrogen Peroxide

The brominated intermediate is treated with 30% hydrogen peroxide in glacial acetic acid at 70°C for 7–10 hours, achieving 92–95% yield. Mechanistic studies suggest an electrophilic substitution pathway where peroxide radicals abstract hydrogen from the aromatic ring.

One-Pot Oxazole Ring Opening and Imine Formation

Patent EP3305769A1 describes a novel method using ethyl 4-(oxazol-5-yl)-1-methyl-7-phenoxyisoquinoline-3-carboxylate:

Reaction Conditions

The oxazole precursor reacts with glycine in methanol under sodium methoxide catalysis (2.5 eq) at 100°C for 12–14 hours. Simultaneous oxazole ring opening and imine formation yield the target compound with 88% purity.

Key Advantages:

- Eliminates separate bromination and hydroxylation steps.

- Reduces solvent waste by 40% compared to traditional routes.

Acidic Workup and Purification

The crude product is acidified to pH 3–3.5 using acetic acid, precipitating the product. A final acetone slurry removes residual sodium salts, increasing purity to 99.5%.

Mechanistic Insights and Reaction Kinetics

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 89 | 92 |

| Ethanol | 24.3 | 85 | 90 |

| Acetonitrile | 37.5 | 78 | 88 |

Methanol is preferred for its balance of polarity and low cost. Patent US20200299242A1 implements a closed-loop distillation system to recover 95% of methanol.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is a pivotal step for forming the isoquinoline scaffold. Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate undergoes intramolecular cyclization under basic conditions to generate fused heterocycles, as demonstrated in roxadustat synthesis pathways.

Key Observations :

-

Cyclization efficiency depends on base strength and temperature .

-

Steric hindrance from the 1-methyl and 7-phenoxy groups directs regioselectivity.

Oxidation Reactions

Controlled oxidation modifies hydroxyl and methyl groups, enhancing biological activity.

Key Observations :

-

Excess H₂O₂ leads to over-oxidation, necessitating precise stoichiometry .

-

Pd catalysts enable selective cross-coupling for complex heterocycles .

Bromination and Halogenation

Electrophilic bromination introduces halogens for further functionalization.

| Reaction Conditions | Reagents | Outcome |

|---|---|---|

| NBS, CCl₄, 80°C, 6–7 hours | N-Bromosuccinimide (NBS) | Bromination at the 4-hydroxy position |

| DCM, 25°C | NBS, benzoyl peroxide | 90% yield of brominated isoquinoline |

Key Observations :

-

Benzoyl peroxide enhances radical stability during bromination .

-

Solvent polarity (CCl₄ vs. DCM) affects reaction rate and regioselectivity.

Ester Hydrolysis and Transesterification

The ethyl ester group is hydrolyzed or transesterified to modulate solubility and reactivity.

| Reaction Conditions | Reagents | Outcome |

|---|---|---|

| NaOH (aq), 50°C | Sodium hydroxide | Hydrolysis to carboxylic acid derivative |

| NaOMe, MeOH | Methanol | Transesterification to methyl ester |

Key Observations :

-

Alkaline hydrolysis proceeds faster in polar aprotic solvents.

-

Transesterification retains the ester functionality for further coupling .

Coupling Reactions

The compound participates in cross-coupling to install aryl/heteroaryl groups.

Key Observations :

-

Palladium catalysts enable C–C bond formation at the 7-phenoxy position .

-

DMF enhances solubility of coupling partners.

Stability and Side Reactions

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects: The phenoxy group in the target compound distinguishes it from analogs with methoxy (e.g., Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) or halogen substituents (e.g., Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate). Phenoxy’s bulkiness and aromaticity likely improve membrane permeability but may complicate synthetic accessibility .

Ester Group Variations :

- The ethyl ester in the target compound provides moderate steric hindrance and hydrolysis resistance compared to the methyl ester variant (CAS 1421312-34-6), which has a marginally lower molecular weight (309.32 vs. 323.33 g/mol) .

Scaffold Differences: Isoquinoline vs.

Biological Relevance: While the target compound is a synthetic intermediate, halogenated analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) demonstrate documented antimicrobial and anticancer activities, suggesting that substituent tuning could expand therapeutic utility .

Biological Activity

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by an isoquinoline core with various substituents. Its molecular formula is with a molecular weight of approximately 295.29 g/mol. The compound is notable for its role as an intermediate in the synthesis of pharmaceuticals, including drugs targeting anemia and cancer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases, enzymes crucial for regulating erythropoiesis under hypoxic conditions. By inhibiting these enzymes, the compound stabilizes HIF levels, promoting erythropoietin production and thus potentially treating anemia associated with chronic kidney disease (CKD) .

Additionally, studies suggest that this compound exhibits antimicrobial and anticancer properties. Its mechanism may involve the modulation of various biochemical pathways through enzyme inhibition or receptor interaction .

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various microbial strains, suggesting potential use in infection treatment. |

| Anticancer | Demonstrated significant cytotoxic effects on cancer cell lines, particularly in inducing apoptosis. |

| Erythropoiesis | Inhibits prolyl hydroxylases, enhancing erythropoietin production under low oxygen conditions. |

Case Studies and Research Findings

-

Antitumor Activity :

A study evaluated the antitumor effects of derivatives similar to this compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a complete reduction in tumor cell viability upon treatment, indicating strong anticancer potential . -

Erythropoiesis Modulation :

Clinical investigations into compounds targeting HIF pathways revealed that this compound can effectively correct anemia in CKD patients by stabilizing HIF levels and promoting erythropoietin synthesis . -

Mechanistic Studies :

Molecular docking studies have suggested favorable interactions between this compound and specific cancer-related receptors, supporting its potential as a therapeutic agent against various malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.